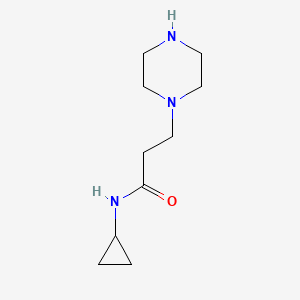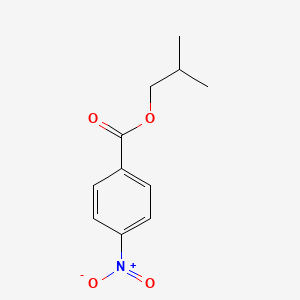![molecular formula C16H11ClN2O B12124162 Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]- CAS No. 1152526-73-2](/img/structure/B12124162.png)
Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]- is an organic compound that features a benzonitrile core substituted with an amino group and a 5-chloro-2-benzofuranyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]- typically involves multi-step organic reactions
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features.
Industry: In the material science industry, the compound can be used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The amino group and the benzonitrile moiety can form hydrogen bonds and other interactions with the active sites of enzymes, influencing their activity. The 5-chloro-2-benzofuranyl moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-Amino-2-chlorobenzonitrile
- 5-Amino-4-chloro-2-methyl-benzonitrile
Comparison: Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]- is unique due to the presence of the 5-chloro-2-benzofuranyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
1152526-73-2 |
|---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
4-[amino-(5-chloro-1-benzofuran-2-yl)methyl]benzonitrile |
InChI |
InChI=1S/C16H11ClN2O/c17-13-5-6-14-12(7-13)8-15(20-14)16(19)11-3-1-10(9-18)2-4-11/h1-8,16H,19H2 |
InChI Key |
DMQCOVDJWRHLMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC3=C(O2)C=CC(=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxaspiro[4.7]dodecane-1,3-dione](/img/structure/B12124079.png)
![3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12124087.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12124089.png)

![(2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12124106.png)


![4-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12124112.png)
![4-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12124117.png)


![(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12124153.png)


